Deruxtecan - 1599440-13-7

Deruxtecan

Catalog Number: EVT-266839
CAS Number: 1599440-13-7
Molecular Formula: C52H56FN9O13
Molecular Weight: 1034.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deruxtecan (DXd), formally known as MAAA-1181a, is a potent topoisomerase I inhibitor payload used in the creation of antibody-drug conjugates (ADCs) [, , , , ]. It is a derivative of exatecan . Deruxtecan is not used independently as a therapeutic agent but serves as a cytotoxic component that is linked to antibodies targeting specific cancer cells. [, , , , ] This approach aims to deliver highly potent chemotherapy directly to tumor cells while minimizing systemic toxicity. [, , , , ] In scientific research, Deruxtecan is crucial in exploring novel cancer therapies, investigating drug delivery mechanisms, and studying the interplay between targeted therapies and the immune system. [, , , ]

Future Directions
  • Exploring new targets: Investigating the conjugation of Deruxtecan to antibodies targeting other cancer-specific proteins could expand its application to a broader range of tumor types. [, ]

  • Optimizing linker technology: Developing more stable and tumor-selective linkers could further enhance the efficacy and safety of Deruxtecan-based ADCs by maximizing drug delivery to tumor cells and minimizing off-target toxicity.

  • Combination therapies: Combining Deruxtecan-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or other targeted therapies, may provide synergistic anti-tumor effects. [, , ]

  • Biomarker development: Identifying biomarkers that predict response to Deruxtecan-based ADCs could personalize treatment and improve patient outcomes.

  • Addressing resistance mechanisms: Investigating mechanisms of resistance to Deruxtecan-based ADCs could lead to the development of strategies to overcome resistance and enhance the durability of response. [, ]

Trastuzumab Deruxtecan (T-DXd)

  • Compound Description: Trastuzumab deruxtecan (T-DXd), formerly known as DS-8201a, is an antibody-drug conjugate (ADC) consisting of a humanized anti-HER2 monoclonal antibody attached via a tetrapeptide-based cleavable linker to a topoisomerase I inhibitor payload, deruxtecan . T-DXd is designed to target and deliver deruxtecan specifically to HER2-expressing cancer cells.

Trastuzumab Emtansine (T-DM1)

  • Compound Description: Trastuzumab emtansine (T-DM1) is another HER2-targeting antibody-drug conjugate. Instead of deruxtecan, T-DM1 utilizes a different cytotoxic payload, mertansine (DM1), linked to the trastuzumab antibody.

[Fam-] Trastuzumab Deruxtecan (DS-8201a)

  • Compound Description: This is a fluorescently labeled version of trastuzumab deruxtecan used in preclinical studies to track the intracellular trafficking and processing of the ADC.

Exatecan

  • Compound Description: Exatecan is a topoisomerase I inhibitor that belongs to the camptothecin class of compounds. It acts by inhibiting the topoisomerase I enzyme, leading to DNA damage and cell death.
Source and Classification

Deruxtecan is classified as a small molecule drug and is categorized under the class of topoisomerase I inhibitors. It was developed by Daiichi Sankyo and has been incorporated into ADCs like trastuzumab deruxtecan (Enhertu), which targets the HER2 receptor on cancer cells . The compound's design aims to improve therapeutic efficacy while minimizing systemic toxicity, a common challenge in conventional chemotherapy.

Synthesis Analysis

Deruxtecan's synthesis involves multiple steps, focusing on the attachment of the exatecan derivative to a monoclonal antibody via a cleavable linker. The synthesis typically follows these methods:

Technical details regarding the synthesis include controlling reaction conditions to optimize yield and purity, which are critical for clinical applications .

Molecular Structure Analysis

The molecular structure of Deruxtecan features a complex arrangement that includes:

  • Core Structure: The compound retains the core structure of exatecan, which is essential for its action as a topoisomerase I inhibitor.
  • Linker: A cleavable peptide linker connects the drug to the antibody, allowing for selective release within target cells.
  • Molecular Data: The molecular formula for Deruxtecan is C27_{27}H36_{36}N4_{4}O6_{6}S, with a molecular weight of approximately 528.67 g/mol .
Chemical Reactions Analysis

Deruxtecan participates in several key chemical reactions:

  1. Hydrolysis: The cleavable linker undergoes hydrolysis in the acidic environment of endosomes, releasing the active drug.
  2. Conjugation Reactions: The initial coupling of Deruxtecan to antibodies involves nucleophilic attack by amino groups on lysine residues or cysteine residues on the antibody .

These reactions are crucial for ensuring that Deruxtecan remains inactive until it reaches its target site within cancer cells.

Mechanism of Action

The mechanism of action of Deruxtecan involves:

  1. Targeting: Upon administration, Deruxtecan binds to HER2 receptors on cancer cells via its antibody component.
  2. Internalization: The ADC is internalized into the cell through receptor-mediated endocytosis.
  3. Drug Release: Once inside, the cleavable linker is hydrolyzed, releasing Deruxtecan, which then inhibits topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .

This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Deruxtecan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but is sensitive to extreme pH levels which can affect the integrity of the linker.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

These properties are essential for formulating effective drug delivery systems .

Applications

Deruxtecan has significant applications in scientific research and clinical settings:

  • Antibody-Drug Conjugates: It serves as a critical component in developing ADCs targeting various cancers, particularly those expressing HER2.
  • Cancer Therapy: Approved for use in treating HER2-positive breast cancer and gastric cancer, Deruxtecan represents a promising advancement in targeted therapy approaches.
  • Research Applications: It is utilized in preclinical studies to evaluate its efficacy against different cancer types and to explore mechanisms of resistance .

Properties

CAS Number

1599440-13-7

Product Name

Deruxtecan

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1034.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1

InChI Key

WXNSCLIZKHLNSG-MCZRLCSDSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Solubility

Soluble in DMSO

Synonyms

Deruxtecan, Trastuzumab deruxtecan; DS-8201a; DS8201a; DS 8201a; exatecan derivative; DX-8951 derivative; DX 8951; DX8951;

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.